molecular formula C15H19F2NO4S B2650349 6-(2,5-dimethoxybenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane CAS No. 2097916-09-9

6-(2,5-dimethoxybenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane

Cat. No.: B2650349
CAS No.: 2097916-09-9
M. Wt: 347.38
InChI Key: HLJBIQSYBOBJOL-UHFFFAOYSA-N
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Description

6-(2,5-dimethoxybenzenesulfonyl)-1,1-difluoro-6-azaspiro[25]octane is a complex organic compound characterized by its unique spirocyclic structure This compound features a spiro[25]octane core with a 2,5-dimethoxybenzenesulfonyl group and two fluorine atoms attached to the nitrogen atom

Scientific Research Applications

6-(2,5-dimethoxybenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane has a wide range of applications in scientific research, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic transformations.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, or cellular processes.

    Medicine: The compound’s unique structure and functional groups make it a potential candidate for drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: It can be utilized in the development of advanced materials, such as polymers or coatings, with specific properties tailored for industrial applications.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific information on this compound, it’s difficult to predict its mechanism of action .

Future Directions

The study and development of complex organic molecules like this one are crucial areas of research in organic chemistry. Such compounds could potentially have applications in various fields, including medicinal chemistry, materials science, and synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-dimethoxybenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane typically involves multiple steps, starting from readily available precursors. One common approach is to first prepare the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor with a base under controlled conditions to form the spiro[2.5]octane ring system. The introduction of the 2,5-dimethoxybenzenesulfonyl group can be accomplished through a sulfonylation reaction using a sulfonyl chloride derivative. Finally, the fluorine atoms are introduced via a fluorination reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for efficient mixing and temperature control, as well as the implementation of purification techniques such as chromatography and recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(2,5-dimethoxybenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert specific functional groups into their reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

    6,6-Dimethyl-1-methylene-4,8-dioxaspiro[2.5]octane: This compound shares the spirocyclic core but differs in the functional groups attached to the ring system.

    6-(2,5-Dimethoxybenzenesulfonyl)-1-(5-methyl-1,2,4-oxadiazol-3-yl)-6-azaspiro[2.5]octane: Similar in structure but with an additional oxadiazole ring, which may impart different chemical properties and applications.

Uniqueness

6-(2,5-dimethoxybenzenesulfonyl)-1,1-difluoro-6-azaspiro[25]octane is unique due to the presence of both the 2,5-dimethoxybenzenesulfonyl group and the difluoro substitution on the spirocyclic core

Properties

IUPAC Name

6-(2,5-dimethoxyphenyl)sulfonyl-2,2-difluoro-6-azaspiro[2.5]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2NO4S/c1-21-11-3-4-12(22-2)13(9-11)23(19,20)18-7-5-14(6-8-18)10-15(14,16)17/h3-4,9H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJBIQSYBOBJOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC3(CC2)CC3(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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